7-Methoxy-4-phenyl-quinolin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
7-methoxy-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-12-7-8-13-14(11-5-3-2-4-6-11)10-16(18)17-15(13)9-12/h2-10H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SASFZIYJZPZALO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)N2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352305 | |
| Record name | 7-methoxy-4-phenyl-quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30034-43-6 | |
| Record name | 7-methoxy-4-phenyl-quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Derivatization Strategies for 7 Methoxy 4 Phenyl Quinolin 2 Ol and Its Analogs
Established Synthetic Routes for 7-Methoxy-4-phenyl-quinolin-2-ol
The construction of the this compound core relies on multi-step organic reaction sequences, utilizing key precursors and specific reaction conditions to achieve the desired molecular architecture.
Multi-step Organic Reaction Sequences
The synthesis of quinolin-4-ones, including the 7-methoxy-2-phenyl variant, often involves cyclization reactions that form the heterocyclic ring system. mun.ca These are typically not single-step processes but rather a sequence of reactions that build the molecule progressively. For instance, a common strategy involves the initial formation of an intermediate, which then undergoes an intramolecular cyclization to yield the quinoline (B57606) core. ablelab.eu This approach allows for the introduction of various substituents onto the quinoline ring.
Key Precursors and Reaction Conditions
The specific precursors for this compound would typically involve a substituted aniline (B41778) and a β-ketoester or a similar three-carbon component. For the target molecule, 3-methoxyaniline would serve as a key precursor to introduce the 7-methoxy group. The phenyl group at the 4-position would likely be introduced from a phenyl-containing starting material, such as a derivative of benzoylacetic acid.
The reaction conditions for these syntheses are often crucial for achieving good yields and preventing the formation of side products. High temperatures are frequently required to drive the cyclization step. nih.govnih.gov The choice of solvent can also significantly influence the reaction's success, with high-boiling point solvents like diphenyl ether or Dowtherm A often employed to facilitate the high-temperature cyclization. nih.govwikipedia.org In some cases, microwave irradiation has been used to shorten reaction times and improve yields. ablelab.eu
Classical and Contemporary Quinoline Synthesis Approaches
A variety of named reactions have been developed for the synthesis of quinolines and quinolin-4-ones, each with its own advantages and limitations.
Gould-Jacobs, Conrad-Limpach, and Biere-Seelen Synthesis for Quinolin-4-ones
Gould-Jacobs Reaction: This method involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization. mdpi.comwikipedia.org The resulting 4-hydroxy-3-carboalkoxyquinoline can then be hydrolyzed and decarboxylated to yield the corresponding quinolin-4-one. mdpi.comwikipedia.org The regioselectivity of this reaction is influenced by both steric and electronic factors. mdpi.com
Conrad-Limpach Synthesis: This classical method, dating back to 1887, involves the condensation of an aniline with a β-ketoester to form a Schiff base, which then undergoes thermal cyclization at high temperatures (around 250 °C) to yield a 4-hydroxyquinoline. wikipedia.orguni-konstanz.dequimicaorganica.org The use of an inert, high-boiling solvent can significantly improve the yield of this reaction. wikipedia.org This method is still widely used for the synthesis of 2-alkyl-4(1H)-quinolones. uni-konstanz.de
Biere-Seelen Synthesis: Developed in 1979, this approach begins with the Michael addition of an anthranilate ester to an acetylenedicarboxylate. mun.camdpi.com The resulting enaminoester is then cyclized in the presence of a strong base to form the quinolin-4-one ring system. mdpi.com
| Synthesis | Key Reactants | Key Intermediate | Product | Reference |
| Gould-Jacobs | Aniline, Diethyl ethoxymethylenemalonate | Anilidomethylenemalonic ester | 4-Hydroxy-3-carboalkoxyquinoline | mdpi.comwikipedia.org |
| Conrad-Limpach | Aniline, β-ketoester | Schiff base | 4-Hydroxyquinoline | wikipedia.orguni-konstanz.dequimicaorganica.org |
| Biere-Seelen | Methyl anthranilate, Dimethyl acetylenedicarboxylate | Enaminoester | Quinolin-4-one diester | mun.camdpi.com |
Dieckmann Condensation and Camps' Cyclization for Quinoline Systems
Dieckmann Condensation: This is an intramolecular Claisen condensation of a diester that is used to form a cyclic β-keto ester. wikipedia.orgorganic-chemistry.orgchemistrysteps.commasterorganicchemistry.com While primarily used for forming five- and six-membered rings, it can be adapted for the synthesis of heterocyclic systems, including quinolines. wikipedia.orgorganic-chemistry.org The reaction is base-catalyzed and is driven by the formation of a stable enolate of the β-keto ester product. chemistrysteps.com
Camps' Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to form hydroxyquinolines. wikipedia.orgchem-station.com Depending on the substrate and reaction conditions, it can yield either quinolin-2-ones or quinolin-4-ones. mdpi.com The mechanism proceeds through an intramolecular aldol-type condensation. mdpi.com
| Reaction | Starting Material | Key Transformation | Product | Reference |
| Dieckmann Condensation | Diester | Intramolecular Claisen condensation | Cyclic β-keto ester | wikipedia.orgorganic-chemistry.orgchemistrysteps.commasterorganicchemistry.com |
| Camps' Cyclization | o-Acylaminoacetophenone | Base-catalyzed intramolecular cyclization | Hydroxyquinoline | mdpi.comwikipedia.orgchem-station.com |
N-Heterocyclic Carbene (NHC)-Catalyzed Synthesis of Quinolin-4-ones
More recently, N-heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts in organic synthesis. researchgate.netisca.me NHCs can catalyze the synthesis of quinolin-4-ones through various pathways. mdpi.comacs.org One approach involves the NHC-catalyzed umpolung (polarity reversal) of imines, leading to the formation of the quinoline ring system. acs.org These methods often offer mild reaction conditions and high efficiency. researchgate.net
Synthesis of Functionalized Quinoline Derivatives
The functionalization of the quinoline scaffold is a key area of research, enabling the generation of diverse analogs with tailored properties. Methodologies for introducing substituents at various positions of the this compound core are critical for developing new compounds. These strategies include classical cyclization reactions and modern synthetic transformations.
Knorr Quinoline Cyclization for Methoxy-Substituted Analogs
The Knorr quinoline cyclization is a powerful method for constructing the quinolone framework. This reaction is particularly useful for synthesizing methoxy-substituted 4-phenyl-2-quinolone derivatives. The synthesis involves the reaction of an aniline with a β-ketoester. In the context of producing analogs of this compound, a key adaptation is the use of methoxy-substituted anilines.
A series of 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolone derivatives have been synthesized using this approach. The general procedure involves the cyclization of β-anilino-cinnamates, which are formed from the corresponding anilines and ethyl benzoylacetate. For instance, the synthesis of this compound would typically start from m-anisidine (B1676023) and ethyl benzoylacetate. The resulting intermediate, an ethyl 3-(3-methoxyphenylamino)-3-phenylacrylate, is then cyclized at high temperatures, often using a high-boiling point solvent like Dowtherm A, to yield the target quinolin-2-ol. mdpi.com The formation of the 2-quinolone core is confirmed by spectroscopic methods, with the characteristic H-3 signal appearing around 6.38 ppm and the N-C=O signal in the 13C NMR spectrum detected between 159.94 and 161.92 ppm. mdpi.com
This methodology allows for the systematic placement of methoxy (B1213986) groups on the benzo-ring of the quinolone system, providing a library of compounds for further study. mdpi.com
Table 1: Examples of Methoxy-Substituted 4-Phenyl-2-quinolone Analogs Synthesized via Knorr Cyclization
| Compound | Aniline Precursor | Resulting Methoxy Position |
| 5-Methoxy-4-phenyl-quinolin-2-ol | o-Anisidine | 5 |
| 6-Methoxy-4-phenyl-quinolin-2-ol | p-Anisidine | 6 |
| This compound | m-Anisidine | 7 |
Reactions with Binucleophilic Reagents for Heterocyclic Adducts
The quinoline core can be further elaborated by annulating additional heterocyclic rings, often through reactions with binucleophilic reagents. These reactions lead to the formation of fused polycyclic systems, significantly expanding the chemical space of quinoline derivatives.
One prominent example is the Biginelli-type condensation for the synthesis of octahydroquinazoline-2-one/thione derivatives. This one-pot, solvent-free method involves the reaction of an aromatic aldehyde, dimedone, and a binucleophile such as urea (B33335) or thiourea. nih.gov While this example starts with precursors to a quinazoline (B50416) rather than a pre-formed quinoline, it illustrates the principle of using binucleophiles to construct an adjacent heterocyclic ring. To create a quinoline-fused system, one could envision a strategy starting with an amino-substituted quinolinone, which could then react with a 1,3-dicarbonyl compound and an aldehyde.
Another relevant strategy is the synthesis of pyrazolo[3,4-b]quinolines. In a three-component reaction, substituted anilines, aromatic aldehydes, and 5-aminopyrazoles are reacted to form the fused pyrazolo-quinoline system. mdpi.com For example, reacting 5-amino-3-methyl-1-phenylpyrazole, an aromatic aldehyde, and an aniline derivative can lead to the formation of 4-aryl-1H-pyrazolo[3,4-b]quinolines. mdpi.com This demonstrates how a binucleophilic pyrazole (B372694) derivative can be used to build a new heterocyclic ring onto a quinoline framework being formed in situ.
Table 2: Examples of Heterocyclic Adducts Formed Using Binucleophilic Reagents
| Heterocyclic System | Reagents | Key Binucleophile | Resulting Structure |
| Octahydroquinazoline-one | Aromatic aldehyde, Dimedone, Urea | Urea | Fused Pyrimidinone Ring |
| Pyrazolo[3,4-b]quinoline | Aniline, Aromatic aldehyde, 5-Aminopyrazole | 5-Aminopyrazole | Fused Pyrazole Ring |
Strategies for Introducing Aryl and Other Substituents at Key Positions
Targeted functionalization of the quinoline ring with aryl and other groups is crucial for modulating the molecule's properties. Various synthetic strategies have been developed to introduce these substituents at specific positions.
Introduction of Aryl Groups:
At the 2-Position: Aryl groups can be introduced at the C2 position through condensation reactions. For instance, the synthesis of 8-methoxy-2-arylquinolin-7-ol derivatives starts from a substituted nitrobenzaldehyde which undergoes an aldol (B89426) condensation with an aryl methyl ketone to form a chalcone. Subsequent reductive cyclization using a reagent like SnCl2 in HCl yields the 2-arylquinoline product.
At the 4-Position: As described in the Knorr synthesis, the 4-phenyl group is incorporated by using ethyl benzoylacetate as the β-ketoester. mdpi.com Other 4-aryl analogs can be synthesized by using different ethyl aroylacetates. Multicomponent reactions also provide a route to 4-aryl substituted quinolines. mdpi.com
Introduction of Other Substituents:
At the 6- or 8-Position: Acyl groups, such as a benzoyl group, can be introduced onto the quinoline scaffold. This is exemplified in the synthesis of 6- and 8-benzoyl-2-arylquinoline derivatives, which are designed as inhibitors of multidrug resistance proteins. nih.gov
At the 4-Position (Oxygen-linked): The quinolin-2-ol can be converted to a 2-chloroquinoline, which can then undergo nucleophilic substitution. However, a more common strategy for related structures involves functionalizing the 4-position. For example, a 4-chloroquinoline (B167314) derivative can react with a substituted phenol, like Phenyl N-(2-chloro-4-hydroxyphenyl)carbamate, to create a complex ether linkage, as seen in the synthesis of precursors to advanced pharmaceutical agents. pharmaffiliates.com
These varied synthetic approaches provide a robust toolbox for creating a wide array of functionalized this compound analogs, enabling detailed exploration of their chemical and biological properties.
Pharmacological Profile and Biological Activities of 7 Methoxy 4 Phenyl Quinolin 2 Ol
Anticancer and Antitumor Activities
Quinolone derivatives are a focus of anticancer drug development, with studies indicating they can act as antimitotic agents and apoptosis stimulators. nih.govnih.gov The substitution pattern on the quinoline (B57606) core, including methoxy (B1213986) groups, plays a crucial role in their cytotoxic efficacy. nih.govmdpi.com
In Vitro Cytotoxicity against Various Cancer Cell Lines
Research into 4-phenyl-2-quinolone (4-PQ) derivatives has demonstrated their potential as anticancer agents. nih.gov Studies on a series of methoxy-substituted 4-PQ derivatives revealed notable antiproliferative activities. nih.gov For instance, one derivative, compound 22 in the study, showed excellent cytotoxicity against the COLO205 (colon adenocarcinoma) and H460 (non-small cell lung cancer) cell lines. nih.gov The 50% inhibitory concentration (IC₅₀) values highlight its potent effect. nih.gov
Similarly, studies on related 2-phenylquinoline (B181262) structures have underscored the importance of the methoxy group's position for antiproliferative activity. nih.gov A derivative, compound 11, was particularly effective against several solid tumor cell lines, including colon and breast cancer, with Growth Inhibition (GI₅₀) values in the sub-micromolar range. nih.gov
| Compound Derivative | Cancer Cell Line | Cell Line Type | Measurement | Value (µM) | Source |
|---|---|---|---|---|---|
| Compound 22 (4-PQ derivative) | COLO205 | Colon Adenocarcinoma | IC₅₀ | 0.32 | nih.gov |
| Compound 22 (4-PQ derivative) | H460 | Non-Small Cell Lung Cancer | IC₅₀ | 0.89 | nih.gov |
| Compound 11 (8-OH-2-phenylquinoline derivative) | HCT-116 | Colon Cancer | GI₅₀ | 0.07 | nih.gov |
| Compound 11 (8-OH-2-phenylquinoline derivative) | MCF7 | Breast Cancer | GI₅₀ | <0.01 | nih.gov |
| Compound 11 (8-OH-2-phenylquinoline derivative) | MDA-MB-435 | Breast Cancer | GI₅₀ | <0.01 | nih.gov |
Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of quinolone derivatives are often linked to their ability to induce programmed cell death (apoptosis) and to halt the cancer cell cycle. researchgate.netnih.gov 4-Phenyl-2-quinolones (4-PQs) have been identified as a new generation of anticancer lead compounds that function as apoptosis stimulators. nih.gov The mechanism often involves targeting tubulin, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. nih.gov
Flow cytometric analyses of related 2-phenylquinoline derivatives have shown that they can cause an accumulation of cells in the S-phase of the cell cycle. nih.gov This is a noteworthy finding, as other 2-phenylquinolone compounds have been reported to induce cell cycle arrest in the G2/M phase. nih.gov The induction of apoptosis is a key mechanism for the efficacy of these compounds. nih.govnih.gov For example, in MCF-7 breast cancer cells, related quinazoline (B50416) derivatives have been shown to trigger apoptosis through the perturbation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases-3/7, -8, and -9. nih.govresearchgate.net
Anti-proliferative Effects in Specific Cancer Models
The anti-proliferative activity of methoxy-substituted phenyl-quinolones has been demonstrated in specific cancer models. As noted, a 7-methoxy-substituted 4-phenyl-2-quinolone derivative showed potent activity against the COLO205 colon cancer cell line with an IC₅₀ value of 0.32 µM. nih.gov It was also effective against the H460 non-small cell lung cancer model, with an IC₅₀ of 0.89 µM. nih.gov
Furthermore, a related 8-hydroxy-2-phenylquinoline derivative (compound 11) showed very high potency in specific solid tumor models. nih.gov It was especially active against the growth of HCT-116 colon cancer cells (GI₅₀ = 0.07 µM) and two breast cancer cell lines, MCF7 and MDA-MB-435, with GI₅₀ values below 0.01 µM for both. nih.gov These findings highlight the significant anti-proliferative effects of this structural class in specific and aggressive cancer types.
Neuroprotective Potential
The development of neurodegenerative diseases is often accelerated by oxidative stress and inflammation. nih.gov Polyphenolic compounds and certain heterocyclic structures are being investigated for their potential to offer neuroprotection. nih.govmdpi.com
Attenuation of Oxidative Stress Markers in Neurological Models
While direct studies on 7-Methoxy-4-phenyl-quinolin-2-ol are limited, research on related heterocyclic compounds provides insight into potential neuroprotective mechanisms. For instance, the compound 7-methoxyheptaphylline (B1220677) demonstrated a neuroprotective effect against hydrogen peroxide-induced cell death in NG108-15 cells (a hybrid of mouse neuroblastoma and rat glioma cells). nih.gov In other studies, various phenolic compounds have been shown to promote neuroprotection by activating antioxidant enzyme systems, which reduces the formation of reactive oxygen species (ROS) and helps restore mitochondrial membrane potential in models of neuronal damage. mdpi.com A lead compound designed for Alzheimer's disease was found to target the mitochondrial complex I, a major site of ROS production, suggesting that modulating mitochondrial oxidative stress is a viable neuroprotective strategy. nih.gov
Impact on Cognitive Function in Neurodegenerative Disease Models
Dietary supplementation with neuroprotective plant-derived polyphenols is being considered as a way to ameliorate cognitive impairment associated with neurodegenerative disorders. nih.gov Research into quinoline derivatives has shown promise in this area. A study on 7-chloro-4-(phenylselanyl) quinoline investigated its effects on memory impairment and anxiety in a mouse model of Alzheimer's disease. nih.gov This indicates that the quinoline scaffold is a viable candidate for developing agents that could impact cognitive function in neurodegenerative diseases. nih.gov Studies on other natural compounds have also shown that they can protect against cognitive dysfunction in various animal models of neurological disorders. mdpi.com
Modulation of Neurotransmitter Systems
There is no available scientific literature detailing the effects of this compound on the modulation of neurotransmitter systems.
Antimicrobial Efficacy
Specific studies investigating the antimicrobial efficacy of this compound are not found in the reviewed literature. While some novel 7-methoxyquinoline (B23528) derivatives have been synthesized and tested for antimicrobial properties, these compounds are structurally distinct from this compound. nih.gov
Antibacterial Properties
No data is available on the specific antibacterial properties of this compound.
Antifungal Properties
No data is available on the specific antifungal properties of this compound.
Anti-inflammatory Effects
There are no specific studies in the available literature that evaluate the anti-inflammatory effects of this compound. Research into other chemical compounds, such as 2-methoxy-4-vinylphenol, has shown anti-inflammatory effects, but this is not applicable to the subject compound. nih.gov
Antiviral Properties
No specific antiviral activity has been reported for this compound.
Efficacy Against Specific Viral Replications (e.g., ZIKV)
There is no information available in the scientific literature regarding the efficacy of this compound against the replication of any specific viruses, including Zika virus (ZIKV). While various other quinoline and heterocyclic derivatives have been investigated for anti-ZIKV activity, none of these studies include the specific compound . nih.govmdpi.com
Anti-HIV Activity
The quinolone scaffold is a recognized pharmacophore in medicinal chemistry, and derivatives of this structure have been investigated for a wide range of biological activities, including antiviral properties. nih.govrsc.org Research into modified quinolones has been prompted by the need for new therapeutic agents, with some studies indicating that specific structural modifications can confer anti-HIV activity. nih.gov
The introduction of an aryl group to the quinolone structure has been identified as a key modification that can shift the compound's primary activity from antibacterial to antiviral, with some derivatives showing specific action against the Human Immunodeficiency Virus (HIV). nih.gov The antiviral mechanism for some of these quinolone derivatives appears to be related to the inhibition of viral replication at the transcriptional level, potentially through interference with the function of the viral Tat protein, which is crucial for viral gene expression. nih.gov For instance, certain aryl-piperazinyl-6-amino-quinolones have demonstrated an ability to inhibit HIV-1 replication by disrupting the Tat-TAR interaction. nih.gov
While direct experimental data on the anti-HIV activity of this compound is not extensively detailed in the reviewed literature, its structural features—notably the 4-phenyl substitution on the quinolone core—align with the characteristics of quinolone derivatives investigated for antiviral applications. nih.govrsc.org Studies on quinolone alkaloids, such as buchaine, have also noted activity against HIV. nih.gov This suggests that the 4-quinolone scaffold is a promising template for the development of novel anti-HIV agents. rsc.org
Antioxidant Mechanisms and Free Radical Scavenging
The antioxidant potential of phenolic compounds is a significant area of study, and the structure of this compound contains key functional groups—a phenolic hydroxyl (-OH) group and a methoxy (-OCH3) group—that are known to contribute to free radical scavenging. calpaclab.com The antioxidant activity of such molecules is typically mediated through several mechanisms, primarily Hydrogen Atom Transfer (HAT), Single-Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton-Loss Electron Transfer (SPLET). calpaclab.com
The phenolic hydroxyl group is central to the antioxidant capacity, acting as a hydrogen donor to neutralize reactive free radicals. plos.org This process transforms the radical into a more stable, non-reactive species, while the antioxidant molecule itself becomes a relatively stable phenoxyl radical, often stabilized by resonance. plos.org The presence of the methoxy group can further enhance this activity. calpaclab.com Methoxy groups are electron-donating, which can increase the stability of the resulting antioxidant radical and may influence the reaction pathway, for instance, through demethylation followed by HAT. pharmaffiliates.comambeed.com
The primary mechanisms by which compounds like this compound can scavenge free radicals are:
Hydrogen Atom Transfer (HAT): The phenolic -OH group donates a hydrogen atom directly to a free radical, quenching its reactivity. The ease of this process is related to the O-H bond dissociation enthalpy. calpaclab.com
Electron Transfer Mechanisms (SET-PT and SPLET): In polar environments, the antioxidant can first transfer an electron (SET) or lose a proton (SPLET) before the final neutralization of the radical species. calpaclab.com The SPLET mechanism is often considered dominant in aqueous solutions. calpaclab.com
Table 1: Key Structural Features and Their Role in Antioxidant Activity
| Structural Feature | Postulated Contribution to Antioxidant Mechanism | Relevant Mechanisms |
| Phenolic Hydroxyl (-OH) Group | Acts as the primary hydrogen/electron donor to neutralize free radicals. plos.org | HAT, SET-PT, SPLET |
| Methoxy (-OCH₃) Group | Enhances antioxidant activity through electron-donating effects and potential demethylation reactions. calpaclab.compharmaffiliates.com | HAT, Demethylation |
| Aromatic Quinoline & Phenyl Rings | Stabilize the resulting antioxidant radical through resonance, preventing it from initiating new radical chains. nih.gov | Supports overall stability post-reaction |
Other Reported Biological Activities (e.g., Antimalarial, Antitubercular)
The 4(1H)-quinolone scaffold is a well-established template for the development of antimalarial agents. nih.gov Research has demonstrated that compounds featuring a 7-methoxy-4(1H)-quinolone core possess potent antiplasmodial activity. nih.gov The presence of a methoxy group at the 7-position has been identified as a critical structural feature for this effect.
Furthermore, substitutions at the 3-position of the quinolone ring significantly influence potency. The introduction of a phenyl group at this position, creating a structure analogous to the core of this compound, has been shown to yield compounds with improved antimalarial activity compared to simpler alkyl-substituted congeners. nih.gov For example, certain 3-phenyl-substituted 6-chloro-7-methoxy-2-methyl-4(1H)-quinolones displayed low nanomolar efficacy against multi-drug-resistant strains of Plasmodium falciparum. nih.gov These findings underscore the potential of the 7-methoxy-4-phenyl-quinolone framework in the design of new antimalarial drugs.
Table 2: In Vitro Antimalarial Activity of Related 4(1H)-Quinolone Analogs
| Compound | P. falciparum Strain W2 EC₅₀ (nM) | P. falciparum Strain TM90-C2B EC₅₀ (nM) |
| 3-Ethyl-6-chloro-7-methoxy-2-methyl-4(1H)-quinolone | 5.8 | 6.4 |
| 3-Phenyl-6-chloro-7-methoxy-2-methyl-4(1H)-quinolone | 3.4 | 4.3 |
| Data sourced from studies on structurally related compounds. nih.gov |
Derivatives of the quinoline core have also been explored for their potential as antitubercular agents. rsc.org Although research specifically on this compound is limited in this context, studies on structurally similar compounds provide evidence for the scaffold's relevance. A series of 7-chloro-4-quinolinylhydrazone derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. rsc.org
Several compounds from this series exhibited significant minimum inhibitory concentrations (MIC), comparable to first-line antitubercular drugs like ethambutol. rsc.org These results indicate that the quinoline ring system is a valuable starting point for the rational design of new lead compounds in the search for more effective antitubercular therapies. rsc.org
Table 3: In Vitro Antitubercular Activity of Related 7-Chloro-4-quinolinylhydrazone Derivatives
| Compound Derivative | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 3f (a 7-chloro-4-quinolinylhydrazone derivative) | 2.5 |
| 3i (a 7-chloro-4-quinolinylhydrazone derivative) | 2.5 |
| 3o (a 7-chloro-4-quinolinylhydrazone derivative) | 2.5 |
| Rifampicin (Reference Drug) | 2.0 |
| Ethambutol (Reference Drug) | 3.12 |
| Data sourced from a study on structurally related compounds. rsc.org |
Molecular Mechanisms of Action
Interactions with Specific Molecular Targets
The activity of 7-Methoxy-4-phenyl-quinolin-2-ol is predicated on its ability to bind to and modulate the function of key proteins involved in cellular processes. While direct studies on this specific compound are limited, research on the broader class of 4-phenyl-2-quinolones provides a framework for understanding its potential molecular targets.
Research into the broader class of 4-phenyl-2-quinolone (4-PQ) derivatives, to which this compound belongs, suggests a potential for these compounds to act as antimitotic agents by inhibiting tubulin polymerization. nih.gov This mechanism is crucial in the context of cancer progression, as microtubules, the polymers of tubulin, are essential for cell division. The structural backbone of 4-PQs mimics that of podophyllotoxin (B1678966), a known inhibitor of tubulin polymerization. nih.gov While specific enzymatic inhibition data for this compound in oxidative stress pathways is not available, the general class of quinoline (B57606) derivatives has been investigated for a wide range of biological activities.
No specific data is available for this compound.
Currently, there is a lack of specific research findings detailing the interaction of this compound with neurotransmitter receptors.
No specific data is available for this subsection.
While direct evidence for c-Met kinase inhibition by this compound is not prominent in the available literature, the quinoline scaffold is a known pharmacophore for kinase inhibitors. For instance, certain 4-anilinoquinoline derivatives have been identified as potent inhibitors of cyclin G associated kinase (GAK), a regulator of viral and bacterial entry into host cells. researchgate.net However, it is important to note that these are structurally distinct from this compound.
No specific data is available for this compound.
Cellular Pathway Modulation
The interaction of this compound with its molecular targets can trigger a series of downstream events that alter cellular signaling pathways, ultimately affecting cell survival and proliferation.
The 4-phenyl-2-quinolone (4-PQ) class of compounds, which includes this compound, has been identified as a new generation of anticancer lead compounds that function as apoptosis stimulators. nih.gov Studies on related 2-phenyl-4-quinolone derivatives have shown that they can induce apoptosis through an intrinsic pathway. spandidos-publications.com For example, a related compound, HPK (2′,4′-dimethoxy-6,7-methylenedioxy-4-phenyl-2-quinolone), has been shown to induce apoptosis. nih.gov Another related 2-phenyl-4-quinolone, YT-1, was also found to trigger the intrinsic apoptotic pathway in human leukemia cells. spandidos-publications.com
Table 1: General Apoptotic Activity of Related Quinolone Derivatives
| Compound Class | Apoptotic Effect | Reference |
| 4-Phenyl-2-quinolones (4-PQs) | Apoptosis stimulators | nih.gov |
| 2-Phenyl-4-quinolone (YT-1) | Induces intrinsic apoptosis | spandidos-publications.com |
| HPK (a 4-PQ derivative) | Induces apoptosis | nih.gov |
Specific data on the apoptotic pathway modulation by this compound is not available. The information presented is for the broader class of related compounds.
Compounds structurally related to this compound have demonstrated the ability to modulate the cell cycle. For instance, the 4-PQ derivative HPK was found to induce G2/M arrest by downregulating cyclin B1 and cyclin-dependent kinase 1 (CDK1). nih.gov Similarly, the 2-phenyl-4-quinolone derivative YT-1 has been shown to cause G2/M phase arrest in human leukemia cells. spandidos-publications.com A study on 5-hydroxy-7-methoxy-2-phenyl-4-quinolones, which share the 7-methoxy substitution, also reported that these compounds can induce cell cycle arrest in the G2/M phase. nih.gov
Table 2: Cell Cycle Regulation by Related Quinolone Derivatives
| Compound/Compound Class | Effect on Cell Cycle | Key Proteins Modulated | Reference |
| HPK (a 4-PQ derivative) | G2/M arrest | Cyclin B1, CDK1 | nih.gov |
| YT-1 (a 2-phenyl-4-quinolone) | G2/M arrest | Not specified | spandidos-publications.com |
| 5-hydroxy-7-methoxy-2-phenyl-4-quinolones | G2/M arrest | Not specified | nih.gov |
Specific data on the cell cycle regulation by this compound is not available. The information presented is for structurally similar compounds.
Effects on Microtubule Dynamics
A significant area of investigation into the mechanism of action of 4-phenyl-2-quinolone (4-PQ) derivatives, including those with methoxy (B1213986) substitutions such as this compound, has been their impact on microtubule dynamics. mdpi.comnih.gov These compounds have been identified as antimitotic agents, meaning they interfere with the process of cell division (mitosis). mdpi.comnih.gov
The structural design of these 4-PQ compounds often mimics that of podophyllotoxin (PPT) analogues, which are known to be potent inhibitors of tubulin polymerization. mdpi.comnih.gov Tubulin is the protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. The proper functioning of the mitotic spindle is crucial for the segregation of chromosomes during cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death). mdpi.com
Molecular docking studies have provided insights into the possible anticancer mechanisms of these 4-PQ derivatives. These studies suggest that the compounds bind to the colchicine-binding site on the tubulin receptor. mdpi.comnih.gov Colchicine is a well-known microtubule-destabilizing agent, and compounds that bind to this site are known to inhibit microtubule formation. The interaction of 4-PQ derivatives with this site is thought to be a key factor in their antimitotic activity. mdpi.com
The antiproliferative activities of a series of methoxy-substituted 4-PQ derivatives have been evaluated against various cancer cell lines. For instance, certain methoxy-substituted compounds have demonstrated significant inhibitory effects. The half-maximal inhibitory concentration (IC50) values for some of these derivatives highlight their potency.
Table 1: Antiproliferative Activities of Selected Methoxy-Substituted 4-Phenyl-2-quinolone Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-one | COLO205 | 0.32 mdpi.comnih.gov |
| 6-methoxy-4-(3'-methoxyphenyl)quinolin-2(1H)-one | H460 | 0.89 mdpi.comnih.gov |
DNA Binding and Synthesis Inhibition
While the primary mechanism of action for the anticancer activity of 4-phenyl-2-quinolone derivatives is attributed to their effects on microtubule dynamics, the broader class of quinolone compounds has been associated with interactions with DNA and the inhibition of DNA synthesis. nih.govresearchgate.net Some quinolone derivatives have been reported to act as DNA topoisomerase II poisons. nih.gov These enzymes are crucial for managing the topological state of DNA during replication and transcription. By stabilizing the "cleavable complex," a transient intermediate in the topoisomerase reaction where the DNA is cut, these agents can lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis. nih.gov
The interaction of quinolones with DNA can be complex. Some studies have shown that certain quinolones can bind to single-stranded DNA. nih.gov This binding can be sequence-dependent and is thought to be an important aspect of their interaction within the ternary complex formed with DNA and gyrase, a type of topoisomerase. nih.gov
Structure Activity Relationship Sar Studies of 7 Methoxy 4 Phenyl Quinolin 2 Ol Derivatives
Impact of Quinoline (B57606) Ring Substitutions on Biological Activity
Substitutions on the quinoline ring system are critical in determining the pharmacological profile of these compounds.
The presence of a methoxy (B1213986) (-OCH3) or a hydroxyl (-OH) group at the C7 position of the quinoline ring is considered crucial for the biological activity of this class of compounds. researchgate.net Studies have indicated that the replacement of the methoxy group with a hydroxyl group at this position does not significantly alter the binding affinity of the compound to its target receptor. researchgate.net This suggests that the oxygen atom at this position, whether as part of a methoxy or a hydroxyl group, plays a key role in the interaction with the receptor.
Table 1: Effect of C7-Substituent on Receptor Binding Affinity
| Compound | C7-Substituent | Relative Binding Affinity |
| Derivative A | Methoxy (-OCH3) | High |
| Derivative B | Hydroxyl (-OH) | High |
This table illustrates that both methoxy and hydroxyl groups at the C7 position can lead to high binding affinity, as supported by research indicating no significant change in affinity upon their interchange. researchgate.net
The substituent at the C4 position of the quinolin-2-one core is a major determinant of the compound's biological profile. The presence of a phenyl group at this position, creating the 4-phenyl-quinolin-2-one scaffold, is a key structural feature. nih.gov This scaffold is considered a "privileged structure" in medicinal chemistry due to its recurrence in various biologically active compounds.
The 4-phenyl-2-quinolone structure can mimic certain natural products with anticancer properties, such as podophyllotoxin (B1678966). nih.gov This mimicry is thought to contribute to their mechanism of action, which can include the disruption of microtubule formation, a critical process in cell division. nih.gov Therefore, the phenyl group at C4 is not merely a passive structural element but an active contributor to the compound's pharmacological effect.
The introduction of other substituents, such as methyl groups and halogens, onto the quinoline core can further modulate the biological activity.
Methyl Groups: The position of a methyl group on the quinoline ring can direct the site of further chemical reactions, which is a crucial consideration in the synthesis of new derivatives. nih.govresearchgate.net For example, a methyl group at the C2, C6, or C7 position can direct C-H bond activation to the C4 position, while a methyl group at the C3, C4, or C5 position directs it to the C2 position. nih.gov This regioselectivity is vital for creating a diverse library of compounds for SAR studies.
Halogens: Halogenation of the quinoline core is a common strategy to enhance the biological activity of various compounds. researchgate.netacs.org In the context of related 8-hydroxyquinoline (B1678124) compounds, systematic variation of halogen substituents at the C5 and C7 positions has been shown to influence their cytotoxic activity. acs.org While the specific impact can vary, the introduction of halogens generally modifies the electronic properties and lipophilicity of the molecule, which can affect its ability to cross cell membranes and interact with its target. researchgate.net
Table 2: Influence of Quinoline Core Substituents on Biological Properties
| Substituent | Position | Observed Effect |
| Methyl | C2, C6, C7 | Directs further functionalization to C4 |
| Methyl | C3, C4, C5 | Directs further functionalization to C2 |
| Halogen | C5, C7 | Modulates cytotoxic activity |
This table summarizes how different substituents on the quinoline core can influence the chemical reactivity and biological activity of the resulting compounds. nih.govacs.org
Significance of Peripheral Ring Modifications (e.g., Phenyl Substitutions)
Modifications to the peripheral phenyl ring at the C4 position also play a significant role in fine-tuning the biological activity of 7-Methoxy-4-phenyl-quinolin-2-ol derivatives.
Electron-Donating Groups (EDGs): Groups like methyl (-CH3) and methoxy (-OCH3) are considered electron-donating. nih.gov In some classes of compounds, the presence of EDGs on an aromatic ring has been shown to enhance biological activity. nih.govwmich.edu This enhancement can be attributed to increased nucleophilicity or basicity of the molecule, which may facilitate a more favorable interaction with the target protein. nih.gov
Electron-Withdrawing Groups (EWGs): Groups such as halogens (e.g., -F, -Cl) and trifluoromethyl (-CF3) are electron-withdrawing. nih.gov The presence of EWGs can decrease the electron density of the aromatic ring. In some contexts, this can lead to a decrease in biological activity. nih.gov However, the effect is highly dependent on the specific compound and its biological target.
The phenyl group itself can act as either an electron-donating or electron-withdrawing group depending on the nature of the atom it is attached to and the resonance effects at play. reddit.com
Table 3: Effect of Phenyl Ring Substituents on Activity
| Substituent Type | Example Groups | General Impact on Activity |
| Electron-Donating | -CH3, -OCH3 | Can increase activity |
| Electron-Withdrawing | -F, -Cl, -CF3 | Can decrease activity |
This table provides a generalized overview of how electron-donating and electron-withdrawing substituents on the peripheral phenyl ring can modulate the biological activity of the parent compound. nih.govwmich.edu
Replacing the phenyl ring with other heterocyclic moieties is a common strategy in medicinal chemistry to explore new chemical space and potentially discover compounds with improved properties. While specific studies on the replacement of the phenyl group in this compound with a pyridazinone ring were not found in the provided search results, the general principle of using heterocyclic rings as substitutes for phenyl groups is well-established.
In the broader context of quinolone derivatives, the introduction of various five- and six-membered heterocyclic rings at different positions has been shown to significantly influence their antibacterial activity. nih.gov For example, in a series of fluoroquinolones, the introduction of oxazole (B20620) or imidazole (B134444) rings at the C7 position led to potent antibacterial agents, particularly against Gram-positive organisms. nih.gov This suggests that replacing the phenyl ring in this compound with a heterocyclic moiety like pyridazinone could lead to novel compounds with distinct biological activity profiles. The specific nature of the heterocyclic ring, including the type and position of heteroatoms, would be critical in determining the resulting pharmacological properties.
Correlation between Structural Features and Specific Pharmacological Actions
The biological activity of this compound derivatives is intricately linked to the nature and position of various substituents on both the quinoline core and the appended phenyl ring. Researchers have systematically introduced different functional groups to probe the electronic, steric, and lipophilic requirements for optimal interaction with biological targets.
SAR for Anticancer Activity
Derivatives of 4-phenyl-2-quinolone, which are structurally analogous to this compound, have been investigated as a new class of anticancer drugs. These compounds are considered a new generation of apoptosis stimulators and their structural backbone mimics that of podophyllotoxin (PPT) analogs, suggesting a potential role as antimitotic agents. nih.gov
Studies on a series of 5-, 6-, and 7-methoxy-substituted 4-phenyl-2-quinolone derivatives have provided valuable insights into their SAR for anticancer activity. The position of the methoxy group on the quinolone ring has been shown to be a critical determinant of cytotoxicity. Among these, derivatives with a methoxy group at the 7-position have demonstrated significant antiproliferative effects. nih.gov
Furthermore, substitutions on the 4-phenyl ring play a crucial role in modulating the anticancer potency. For instance, the introduction of methoxy groups on the phenyl ring can enhance activity. One of the most potent compounds in a synthesized series was compound 22 (7-methoxy-4-(4-methoxyphenyl)quinolin-2(1H)-one), which exhibited excellent antiproliferative activities against the COLO205 (colon cancer) and H460 (lung cancer) cell lines with IC50 values of 0.32 µM and 0.89 µM, respectively. nih.gov This suggests that the presence of a methoxy group at the para position of the phenyl ring, in conjunction with the 7-methoxy group on the quinolone core, is beneficial for anticancer activity.
Molecular docking studies have suggested that these 4-phenyl-2-quinolone derivatives may exert their anticancer effects by binding to the colchicine-binding site of the tubulin receptor, thereby inhibiting microtubule polymerization and arresting the cell cycle. nih.gov
| Compound | Quinolone Ring Substitution | 4-Phenyl Ring Substitution | Anticancer Activity (IC50, µM) |
| Compound 22 | 7-Methoxy | 4-Methoxy | COLO205: 0.32, H460: 0.89 |
| HPK | 6,7-methylenedioxy | 2',4'-dimethoxy | HL-60: 0.4-1.0, Hep3B: 0.4-1.0, H460: 0.4-1.0 |
SAR for Antimicrobial Activity
While specific studies on the antimicrobial activity of this compound derivatives are limited, the broader class of quinolin-2-one derivatives has been extensively explored for antibacterial and antifungal properties. These studies provide a basis for predicting the SAR for the target compound's analogs. nih.govnih.gov
The antimicrobial activity of quinoline derivatives is often influenced by the presence of lipophilic and electron-withdrawing groups. For example, the introduction of halogen atoms, such as chlorine, at various positions on the quinoline or phenyl ring can enhance antibacterial activity. In a series of quinoline-2-one Schiff-base hybrids, compounds with a chlorine atom on the phenyl ring demonstrated potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
The position of substituents is also critical. For instance, in a study of quinoline-2-one derivatives, a compound with a chlorine atom at the R¹ position and a hydrogen at the R² position of a phenyl group attached to the quinoline core showed the most potent activity against MRSA and vancomycin-resistant Enterococci (VRE). nih.gov The addition of a second chlorine atom at the R² position led to a twofold decrease in activity against these strains. nih.gov
Furthermore, the presence of a methoxy group can modulate antimicrobial activity. In some pyrazoline derivatives containing a quinoline scaffold, a methoxy group at the para position of a phenyl ring attached to the pyrazoline core enhanced antibacterial activity against S. aureus and E. faecalis. turkjps.org This suggests that a 7-methoxy group on the quinolin-2-ol core, combined with appropriate substitutions on the 4-phenyl ring, could yield compounds with significant antimicrobial properties.
| Base Scaffold | Substitution | Target Microorganism | Activity (MIC, µg/mL) |
| Quinoline-2-one derivative | R¹=Cl, R²=H on phenyl group | MRSA | 0.75 |
| Quinoline-2-one derivative | R¹=Cl, R²=H on phenyl group | VRE | 0.75 |
| Quinoline-2-one derivative | R¹=Cl, R²=Cl on phenyl group | MRSA | 1.50 |
| Quinoline-2-one derivative | R¹=Cl, R²=Cl on phenyl group | VRE | 1.50 |
SAR for Antimalarial Activity
The 4(1H)-quinolone scaffold is a well-established pharmacophore for antimalarial drug discovery, with compounds like endochin (B1671275) showing activity against Plasmodium species. nih.gov SAR studies on 6-chloro-7-methoxy-4(1H)-quinolones provide valuable insights into the potential antimalarial activity of this compound derivatives.
The combination of a 6-chloro and 7-methoxy substituent pattern on the quinolone ring has been shown to have a synergistic effect on antimalarial activity and to reduce the risk of cross-resistance with atovaquone, a known antimalarial drug that targets the parasite's cytochrome bc1 complex. nih.gov While the 3-phenyl-4(1H)-quinolone scaffold is less potent than its 3-alkyl and 3-alkenyl counterparts, it is considered a more robust platform for development due to improved metabolic stability and aqueous solubility. nih.gov
Substitutions on the 3-phenyl ring of the 6-chloro-7-methoxy-4(1H)-quinolone core significantly impact potency. For instance, the introduction of a para-trifluoromethoxyphenyl group at the 3-position resulted in a compound with excellent EC50 values of 7.72 nM against the W2 strain and 7.76 nM against the TM90-C2B strain of Plasmodium falciparum. This particular derivative also exhibited a nearly perfect resistance index (RI) of 1.0, indicating a low likelihood of cross-resistance with atovaquone. In contrast, an ortho-trifluoromethoxyphenyl substituent at the same position led to a complete loss of antimalarial activity.
These findings underscore the critical role of the substitution pattern on the phenyl ring in determining the antimalarial efficacy of 7-methoxy-quinolone derivatives. The electronic and steric properties of the substituents are key to their interaction with the parasitic target.
| Base Scaffold | 3-Position Substituent | Antimalarial Activity (EC50, nM) vs. P. falciparum |
| 6-chloro-7-methoxy-4(1H)-quinolone | para-trifluoromethoxyphenyl | W2: 7.72, TM90-C2B: 7.76 |
| 6-chloro-7-methoxy-4(1H)-quinolone | ortho-trifluoromethoxyphenyl | Inactive |
Computational and in Silico Investigations
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for understanding the interaction between a ligand, such as 7-Methoxy-4-phenyl-quinolin-2-ol, and its protein target.
Ligand-Target Interactions and Binding Affinity Predictions
Research into a series of methoxy-substituted 4-phenyl-2-quinolone derivatives, including the 7-methoxy variant, has utilized molecular docking to predict their binding affinity to tubulin. nih.govnih.gov These studies are foundational in suggesting the potential mechanism of action for this class of compounds. By simulating the interaction between the ligand and the protein's binding site, researchers can estimate the strength of the interaction, often expressed as a docking score or binding energy. A lower binding energy typically indicates a more stable and favorable interaction.
Elucidation of Potential Binding Pockets (e.g., Tubulin Colchicine-Binding Site)
A significant focus of the in silico analysis of 4-phenyl-2-quinolone derivatives has been their interaction with the colchicine-binding site of tubulin. nih.govnih.gov This specific pocket on the tubulin protein is a well-known target for antimitotic agents, which work by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Molecular docking studies have been employed to explain the possible anticancer mechanisms of these 4-PQ derivatives by simulating their docking mode within the colchicine-binding pocket of the tubulin receptor. nih.govnih.gov These simulations provide a visual and energetic representation of how compounds like this compound might fit into this specific binding site, highlighting key interactions with amino acid residues that stabilize the complex. The insights gained from these docking studies are critical for the rational design of more potent tubulin inhibitors. nih.govnih.gov
Pharmacokinetic and Pharmacodynamic (PK/PD) Predictions
Beyond target interaction, the viability of a compound as a drug candidate heavily relies on its pharmacokinetic and pharmacodynamic properties. In silico tools are widely used to predict these characteristics early in the drug discovery process.
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling
ADMET profiling is a cornerstone of computational drug design, providing predictions for how a drug candidate will be processed by the body and its potential for toxicity. For a series of promising 4-phenyl-2-quinolone derivatives, including methoxy-substituted variants, ADMET profiles have been predicted to assess their drug-like properties. nih.gov These predictions are based on the compound's chemical structure and are calculated using various computational models.
Table 1: Predicted ADMET Properties of Selected 4-Phenyl-2-quinolone Derivatives
| Property | Prediction | Implication |
|---|---|---|
| Absorption | Good | Likely to be well-absorbed orally. |
| Distribution | Favorable | Expected to distribute effectively to target tissues. |
| Metabolism | Potential for drug-drug interactions. nih.gov | May be metabolized by enzymes that also process other drugs, requiring caution. |
| Excretion | Not specified in detail. | Further studies would be needed to determine the primary route of elimination. |
| Toxicity | Potential for AMES toxicity (mutagenicity). nih.gov | Indicates a possible risk of causing genetic mutations, which would need experimental validation. |
This table is a generalized representation based on findings for a series of 4-PQ derivatives and may not reflect the exact profile of this compound.
Assessment of Drug-likeness and Bioavailability
The concept of "drug-likeness" is an evaluation of whether a compound contains functional groups and has physical properties consistent with the majority of known drugs. This is often assessed using rules such as Lipinski's Rule of Five. The bioavailability of a compound, or the proportion of an administered dose that reaches systemic circulation, is also a critical factor.
Pharmacokinetic predictions for selected 4-phenyl-2-quinolone derivatives have indicated good drug-likeness and bioavailability. nih.gov This suggests that compounds like this compound have a molecular framework that is conducive to being developed into an oral medication.
Prediction of Potential Drug-Drug Interactions and Mutagenicity (e.g., AMES toxicity)
In silico ADMET screening also provides warnings about potential safety issues. For the studied 4-phenyl-2-quinolone derivatives, predictions have flagged a risk of drug-drug interactions and potential for AMES toxicity, which is an indicator of mutagenic potential. nih.gov While these are computational predictions and require experimental verification, they are crucial for guiding further development and identifying potential liabilities of the chemical scaffold. The prediction of potential drug-drug interactions often stems from the compound's predicted interaction with metabolic enzymes like the cytochrome P450 family. nih.gov
Quantum Chemical Calculations and Molecular Modeling
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have become a standard tool for predicting the properties of organic molecules with a high degree of accuracy. These methods allow for the theoretical determination of molecular geometries, electronic distribution, and spectroscopic properties, complementing and guiding experimental work.
Geometrical Optimizations of Molecular Structures
Geometrical optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process yields crucial information on bond lengths, bond angles, and dihedral angles.
While specific optimized geometry data for this compound is not published, studies on analogous compounds like phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate offer a strong predictive framework. researchgate.netmdpi.com For these molecules, DFT calculations have been used to refine crystal structures obtained from X-ray diffraction.
For instance, in a study of phenyl quinoline-2-carboxylate, DFT geometry optimization resulted in adjustments to the dihedral angle between the quinoline (B57606) and phenyl rings. mdpi.com This highlights the subtle but important differences between a molecule's conformation in a crystal lattice and its ideal geometry in the gas phase. A similar approach for this compound would likely involve optimizing the dihedral angle between its phenyl substituent and the quinoline core.
In a related compound, 7-Methoxy-2-phenylquinoline-3-carbaldehyde, single-crystal X-ray analysis revealed that the phenyl ring is inclined to the quinoline ring system by a dihedral angle of 43.53 (4)°. researchgate.net It is reasonable to expect a similar non-planar arrangement in this compound, which would be a key feature of its optimized geometry.
The table below presents representative optimized geometrical parameters for a related quinoline derivative, illustrating the type of data obtained from such calculations.
| Parameter | Value |
|---|---|
| Dihedral Angle (Quinoline-Phenyl) | ~40-60° |
| C-O (Methoxy) Bond Length | ~1.36 Å |
| C-N (in Quinoline) Bond Length | ~1.38 Å |
| C=O (in Quinolin-2-ol) Bond Length | ~1.23 Å |
Note: The values in this table are illustrative and based on data for related quinoline structures. Specific values for this compound would require dedicated DFT calculations.
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, spectroscopic behavior, and intermolecular interactions. Key aspects of electronic structure analysis include the examination of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insight into the molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests a more reactive species.
Computational studies on various quinoline derivatives consistently show that the distribution of the HOMO and LUMO is often localized on different parts of the molecule. For example, in phenyl quinoline-2-carboxylate, the HOMO is primarily located on the quinoline group, while the LUMO is distributed on the phenyl group. mdpi.com This separation of FMOs is indicative of intramolecular charge transfer (ICT) upon electronic excitation, a property that is crucial for applications in materials science, such as in photoluminescent materials. nih.gov
For this compound, it is anticipated that the methoxy (B1213986) group, being an electron-donating group, and the phenyl ring will significantly influence the energies and distributions of the FMOs. DFT calculations on a series of tunable quinoline derivatives have shown that electron-withdrawing or -donating substituents on the phenyl ring can effectively alter the energy levels and reduce the HOMO-LUMO gap, thereby enhancing chemical reactivity. nih.gov
The following table provides illustrative HOMO and LUMO energy values and the corresponding energy gap for a representative quinoline derivative, as would be determined by DFT calculations.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -2.0 to -1.0 |
| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |
Note: The values in this table are illustrative and based on data for related quinoline structures. Specific values for this compound would require dedicated DFT calculations.
Advanced Research and Future Perspectives
Development of Novel Analogs with Enhanced Efficacy and Selectivity
The core structure of 7-Methoxy-4-phenyl-quinolin-2-ol presents a versatile template for synthetic modification to enhance its therapeutic properties. Research into structurally similar compounds, such as 4-phenyl-2-quinolone (4-PQ) derivatives, has provided valuable insights into the structure-activity relationships (SAR) that govern their biological effects. mdpi.comnih.gov
A study focusing on the impact of methoxy (B1213986) group substitution on the anticancer activity of 4-PQ derivatives revealed that the position of this functional group is a critical determinant of cytotoxicity. mdpi.comnih.gov By synthesizing a series of 5-, 6-, and 7-methoxy-substituted 4-PQ derivatives, researchers have been able to probe how these modifications influence the compounds' interactions with biological targets. mdpi.comnih.gov For instance, certain substitutions can lead to enhanced antiproliferative activity against various cancer cell lines. mdpi.com
The exploration of different substituents on the quinoline (B57606) core is a key strategy in the development of analogs with improved efficacy and selectivity. researchgate.net The goal is to identify novel compounds that exhibit potent therapeutic effects while minimizing off-target interactions, which can lead to undesirable side effects. The synthetic versatility of the quinoline scaffold allows for the generation of a diverse library of derivatives, which can then be screened for enhanced biological activity. researchgate.net
Table 1: Investigated Analogs of 4-Phenyl-2-quinolone and their Potential
| Compound Class | Investigated Substitutions | Key Findings | Reference |
| 4-Phenyl-2-quinolone (4-PQ) Derivatives | 5-, 6-, and 7-methoxy groups | Methoxy group position significantly influences anticancer activity. | mdpi.com, nih.gov |
| Substituted Quinolines | Various alkyl and aryl groups | Modifications can enhance potency against cancer cell lines. | nih.gov |
| 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Modifications on the quinazoline (B50416) ring | Can enhance or maintain high antiproliferative activity. | nih.gov |
This table is based on research on structurally related quinoline derivatives and provides a conceptual framework for the potential development of this compound analogs.
Exploration of Combination Therapies and Synergistic Effects
To enhance therapeutic outcomes and combat the development of drug resistance, the exploration of combination therapies is a cornerstone of modern pharmacology. While specific studies on the synergistic effects of this compound in combination with other therapeutic agents are not yet extensively reported, the broader class of quinoline derivatives has shown promise in this area. nih.govnih.gov
The rationale for combination therapy lies in the potential for two or more drugs to act on different cellular pathways, leading to a synergistic effect where the combined therapeutic benefit is greater than the sum of the individual effects. For a compound like this compound, which may exhibit its own mechanism of action, combining it with established chemotherapeutic agents or targeted therapies could offer several advantages. These include the potential to lower the required doses of each drug, thereby reducing toxicity, and to overcome resistance mechanisms that may render single-agent therapies ineffective. nih.gov
Future research should focus on identifying rational drug combinations. This would involve high-throughput screening of this compound and its analogs against a panel of existing anticancer drugs to identify synergistic interactions. Mechanistic studies would then be crucial to understand the basis of any observed synergy, which could pave the way for designing more effective cancer treatment regimens.
Integration with Nanomedicine Applications and Targeted Delivery Systems
The integration of therapeutic compounds with nanomedicine platforms offers a promising strategy to overcome challenges such as poor bioavailability and off-target toxicity. researchgate.net For quinoline-based compounds like this compound, encapsulation within or conjugation to nanoparticles could significantly enhance their therapeutic index.
Nanoparticles can be engineered to specifically target tumor tissues through the enhanced permeability and retention (EPR) effect or by functionalizing their surface with ligands that bind to receptors overexpressed on cancer cells. This targeted delivery approach ensures that a higher concentration of the drug reaches the tumor site, while minimizing exposure to healthy tissues.
Various types of nanoparticles, including liposomes, polymeric nanoparticles, and metallic nanoparticles, have been explored for the delivery of quinoline derivatives. These nanocarriers can be designed to control the release of the encapsulated drug in response to specific stimuli within the tumor microenvironment, such as changes in pH or the presence of certain enzymes. Such advanced delivery systems hold the potential to unlock the full therapeutic capabilities of this compound and its analogs.
Transition to Preclinical and Translational Research Avenues
The journey of a promising compound from the laboratory to the clinic involves rigorous preclinical and translational research. While in vitro studies on analogs of this compound have demonstrated potential, the transition to in vivo models is a critical next step. mdpi.comnih.govnih.gov
Preclinical research would involve evaluating the efficacy of this compound and its optimized analogs in animal models of various diseases. For instance, in the context of cancer, this would include xenograft models where human tumor cells are implanted into immunocompromised mice. nih.govnih.gov These studies are essential to determine the in vivo antitumor activity, pharmacokinetic profile (absorption, distribution, metabolism, and excretion), and potential toxicity of the compounds. nih.gov
Translational research aims to bridge the gap between preclinical findings and clinical applications. qiagenbioinformatics.com This involves identifying predictive biomarkers that can help select patients who are most likely to respond to treatment with these quinoline derivatives. Furthermore, establishing a clear understanding of the compound's mechanism of action is crucial for designing effective clinical trials and for understanding any potential resistance mechanisms that may arise. qiagenbioinformatics.com Although specific in vivo data for this compound is not yet widely available, the promising in vitro results for related compounds provide a strong rationale for its advancement into this critical phase of drug development. mdpi.comnih.gov
Addressing Challenges in Quinoline-Based Drug Development (e.g., Drug Resistance, Side Effects)
Despite the therapeutic potential of quinoline-based compounds, their development into clinically successful drugs is not without its challenges. researchgate.netbohrium.com A major hurdle in cancer therapy is the development of drug resistance, where cancer cells become less sensitive to the effects of a drug over time. bohrium.com Quinoline-based drugs are not immune to this phenomenon. The overexpression of drug efflux pumps, such as P-glycoprotein, is a common mechanism of multidrug resistance that can reduce the intracellular concentration of quinoline compounds. arabjchem.org
Another significant challenge is the potential for off-target effects and associated toxicities. bohrium.com While the aim is to design compounds that are highly selective for their intended biological target, interactions with other cellular components can lead to adverse side effects. Therefore, comprehensive toxicity profiling is an essential part of the preclinical development of any new quinoline derivative.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 7-Methoxy-4-phenyl-quinolin-2-ol?
- Methodological Answer : Synthesis typically involves cyclization reactions, such as the Gould-Jacob or Friedländer methods, modified to incorporate methoxy and phenyl groups. For example, starting from substituted anilines and β-keto esters, followed by methoxylation and aryl group introduction. Characterization via melting point analysis and NMR is critical for confirming structural integrity .
Q. How can the purity of this compound be validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is recommended for purity assessment. Complementary techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy can resolve impurities. For example, highlights >97% purity for similar quinolinones using HPLC .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Referencing safety data for structurally related compounds (e.g., 4-Phenylquinolin-2-ol), use PPE (gloves, lab coat), work under a fume hood, and avoid inhalation of dust. Emergency measures for skin contact include immediate washing with water. Safety classifications for analogs indicate acute toxicity (H302) and skin irritation (H315) .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
